Product packaging for N3,6-Dimethylpyridine-2,3-diamine(Cat. No.:CAS No. 155790-03-7)

N3,6-Dimethylpyridine-2,3-diamine

Cat. No.: B114942
CAS No.: 155790-03-7
M. Wt: 137.18 g/mol
InChI Key: DSGRBZZIFXYVHC-UHFFFAOYSA-N
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Description

Overview of Diaminopyridine Derivatives in Organic Synthesis and Heterocyclic Chemistry

Diaminopyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. mdpi.com These molecules are characterized by a pyridine (B92270) ring substituted with two amino groups. Their utility stems from the versatile reactivity of the amino groups and the electronic properties of the pyridine ring. mdpi.com

In organic synthesis, diaminopyridines serve as crucial building blocks for the construction of more complex heterocyclic systems. The arrangement of the amino groups allows for a variety of chemical transformations, including cyclization reactions to form fused-ring systems like imidazopyridines, which are of great interest in pharmaceutical development. The amino groups can act as nucleophiles, and their reactivity can often be tuned by the surrounding chemical environment and the presence of other substituents on the pyridine ring.

Furthermore, diaminopyridines are recognized as important ligands in coordination chemistry and can form stable complexes with various metal ions. These complexes can exhibit interesting catalytic or material properties. The ability of the amino groups and the pyridine nitrogen to coordinate with metals makes them versatile components in the design of new catalysts and functional materials. mdpi.com

Significance of Methyl Substituted Pyridine Scaffolds in Advanced Chemical Applications

The introduction of methyl groups onto a pyridine scaffold can significantly influence the molecule's physical and chemical properties. acs.org Methyl groups are known to affect the basicity, solubility, and steric environment of the pyridine ring. acs.orgrsc.org In the context of medicinal chemistry, the "magic methyl" effect describes how the addition of a single methyl group can sometimes dramatically improve a drug candidate's metabolic stability and binding affinity.

Methyl-substituted pyridines, often referred to as lutidines, are widely used in various chemical applications. wikipedia.org They serve as catalysts and reagents in organic synthesis. For instance, sterically hindered lutidines can act as non-nucleophilic bases, facilitating reactions that are sensitive to more reactive bases. The position of the methyl groups can direct the outcome of chemical reactions by blocking certain sites and promoting reactions at others.

In materials science, the incorporation of methyl-substituted pyridine scaffolds can influence the packing of molecules in crystals and the properties of polymers and other materials. catalysis.blog The ability to systematically vary the position of methyl groups allows for the fine-tuning of intermolecular interactions, which is crucial for the rational design of materials with specific electronic or optical properties.

Isomeric Considerations and Structural Diversity within Dimethylpyridine-2,3-diamine Compounds

The precise arrangement of atoms in a molecule, or its isomerism, is fundamental to its chemical identity and behavior. For dimethylpyridine-2,3-diamine, several isomers exist depending on the placement of the two methyl groups on the pyridine ring. The subject of this article, N3,6-Dimethylpyridine-2,3-diamine, has methyl groups at the N3-amino and the 6-position of the pyridine ring. Other isomers, such as 4,6-dimethylpyridine-2,3-diamine (B1589671) nih.gov and N2,6-dimethylpyridine-2,3-diamine , have been documented.

The structural diversity among these isomers leads to differences in their electronic properties, steric hindrance, and potential for intermolecular interactions. For example, the placement of a methyl group on one of the amino nitrogens, as in this compound, will affect the basicity and nucleophilicity of that specific nitrogen compared to a primary amino group. Similarly, a methyl group at the 6-position, adjacent to the ring nitrogen, will create a different steric environment than a methyl group at the 4- or 5-position.

This structural variation is critical in drug design and catalyst development, where a specific three-dimensional arrangement is often required for optimal activity. The synthesis of a specific isomer is a key challenge in organic chemistry, and the ability to selectively prepare one isomer over others is highly valuable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B114942 N3,6-Dimethylpyridine-2,3-diamine CAS No. 155790-03-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRBZZIFXYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N3,6 Dimethylpyridine 2,3 Diamine and Its Structural Analogues

Direct Synthesis Routes to the 2,3-Diaminopyridine (B105623) Core

Direct synthesis routes offer efficient pathways to the 2,3-diaminopyridine scaffold, which is a fundamental building block for more complex molecules. These methods often involve either the introduction of amino groups through the reduction of other nitrogen-containing functionalities or through substitution reactions on a pre-functionalized pyridine (B92270) ring.

A prevalent and effective method for synthesizing aminopyridines is the catalytic hydrogenation of corresponding nitro-substituted pyridines. nih.gov This transformation involves the reduction of a nitro group (-NO₂) to an amino group (-NH₂) using a catalyst and a hydrogen source. For the synthesis of a 2,3-diaminopyridine, a dinitro- or a nitro-aminopyridine precursor is typically used. For instance, the preparation of 2,3-diamino-6-methoxypyridine (B1587572) can be achieved through the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine. google.com This approach is widely applicable, though challenges such as catalyst leaching and poisoning can be encountered, particularly in commercial-scale production. google.com

The efficiency and selectivity of catalytic hydrogenation are highly dependent on the choice of catalyst and the specific reaction conditions employed. Palladium on carbon (Pd/C) is a conventional and widely used catalyst for this transformation. google.com However, research into alternative catalytic systems aims to improve yield, reduce reaction times, and enhance catalyst recyclability.

Recent studies have explored novel catalysts, such as magnetically separable core-shell iron oxide@nickel (IO@Ni) nanoparticles, for the chemoselective reduction of nitroaromatics. researchgate.net The optimization of reaction conditions is crucial for maximizing product yield. Key parameters that are often adjusted include temperature, reaction time, and catalyst-to-substrate ratio. For example, in the hydrogenation of p-nitroaniline, it was observed that the reaction requires a catalyst to proceed efficiently, with optimized conditions leading to significantly higher yields. researchgate.net

Table 1: Optimization of Reaction Conditions for Hydrogenation of p-Nitroaniline (PNA) using IO@Ni Catalyst This table illustrates typical parameters optimized during catalytic hydrogenation, using p-nitroaniline as a model substrate.

Entry Catalyst Temperature (°C) Time (min) PNA Conversion (%)
1 IO@Ni 25 20 99
2 IO@Ni 25 15 85
3 IO@Ni 25 10 60
4 IO only 25 1440 (24h) ~55
5 None 25 20 <5

Data adapted from a study on magnetically separable core–shell iron oxide@nickel nanoparticles. researchgate.net

The choice of solvent plays a critical role in the outcome of catalytic hydrogenation, influencing reaction rates, yields, and even catalyst stability. researchgate.netnih.gov The solvent's physical properties can affect the solubility of reactants and the interaction with the catalyst surface. nih.gov

Commonly used solvents for hydrogenation include alcohols like methanol (B129727) and ethanol (B145695), as well as water. nih.govreddit.com Methanol is often considered a highly effective solvent for Pd/C catalyzed hydrogenations. reddit.com Studies on the hydrogenation of substituted nitro- and azobenzenes using Raney nickel have shown that the nature of the pure solvent has a "substantial influence" on the reaction rate, with proton-containing solvents like aliphatic alcohols leading to high yields of the desired product. researchgate.net In some systems, water has been identified as an optimal solvent, as it can prevent the accumulation of byproducts on the catalyst surface, thereby avoiding deactivation. nih.gov

Table 2: Effect of Solvent on the Pd/C-Catalyzed Hydrogenation of Naringin This table demonstrates how solvent choice impacts the yield of a hydrogenation reaction.

Solvent Naringin Conversion (%) Dihydrochalcone Yield (%)
Methanol 100 92.3
Ethanol 98.5 90.1
iso-Propanol 95.4 85.6
Water 100 95.2
n-Hexane 65.3 50.7

Data adapted from a study on the liquid-phase hydrogenation of naringin. nih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing amino groups onto a pyridine ring by displacing a halogen atom (e.g., Cl, F) with an amine nucleophile. youtube.comresearchgate.net The pyridine ring's inherent electron deficiency, especially at the 2- and 4-positions, makes it susceptible to nucleophilic attack, facilitating these substitution reactions. thieme-connect.deyoutube.com This method provides a direct route to aminopyridines from readily available halopyridine precursors. chemrxiv.org

Copper catalysts can mediate C-N bond formation, offering powerful tools for synthesizing complex amines. While classic SNAr reactions can proceed without a metal catalyst, copper-mediated and catalyzed processes have expanded the scope and efficiency of amination chemistry. researchgate.netnih.gov

A notable strategy for accessing 1,2-diamines involves the copper-catalyzed diazidation of C-C bonds. nih.gov In this approach, a catalyst such as copper thiophene-2-carboxylate (B1233283) (CuTc) promotes the addition of two azide (B81097) groups across a double bond. The resulting amido azide products are orthogonally protected diamine precursors, which can be further functionalized. This method provides a sophisticated pathway to vicinal diamines, a pattern found in N3,6-Dimethylpyridine-2,3-diamine. nih.gov

Beyond direct amination, multi-step sequences involving amidation followed by subsequent transformations provide alternative routes to pyridine diamines. Direct amidation, where a carboxylic acid is coupled with an amine, can be catalyzed by various reagents. For instance, borane-pyridine has been shown to be an efficient liquid catalyst for the direct amidation of a wide range of carboxylic acids and amines. mdpi.com

Another innovative amination approach avoids the use of halogenated pyridines by activating C-H bonds. This can be achieved by converting the pyridine into a phosphonium (B103445) salt. These salts then react with an azide source, like sodium azide, to form iminophosphorane intermediates. Iminophosphoranes are versatile precursors that can be converted into primary amines, offering a regioselective route to aminopyridines from C-H bonds. nih.gov This strategy is particularly valuable for its distinct scope compared to methods relying on halo-azaarenes and its applicability to complex molecules. nih.gov

Table 3: Scope of Phosphorus-Mediated Amination of Pyridines This table shows the versatility of the phosphonium salt method for aminating various substituted pyridines.

Starting Pyridine Position of Amination Yield (%)
2,5-Disubstituted Pyridine 4 Good
3,5-Disubstituted Pyridine 4 Good
3-Substituted Pyridine (4-position blocked) 2 Good
Quinoline (4-position blocked) 2 Good
Pyrazine - Reasonable

Data adapted from a study on amination via heterocyclic phosphonium salts. nih.gov

Multi-Step Conversions from Readily Available Pyridine Derivatives

The synthesis of pyridine-2,3-diamines, the core scaffold of the target molecule, is often achieved through multi-step reaction sequences starting from common pyridine derivatives. A prevalent strategy involves the functionalization of 2-aminopyridine (B139424) through a three-step process involving bromination, nitration, and subsequent reduction. arkat-usa.orgorgsyn.orgresearchgate.net This method provides a reliable route to the essential 2,3-diaminopyridine structure.

The process commences with the bromination of 2-aminopyridine, which preferentially occurs at the 5-position due to the directing effects of the amino group, yielding 2-amino-5-bromopyridine (B118841) as the major product. arkat-usa.orgresearchgate.net The subsequent nitration of this intermediate introduces a nitro group at the 3-position. This reaction proceeds via a nitroamino intermediate which then rearranges to form 2-amino-5-bromo-3-nitropyridine. researchgate.net The final step involves the reduction of the nitro group to an amino group. This transformation can be effectively catalyzed by iron in the presence of hydrochloric acid, affording the desired 2,3-diamino-5-bromopyridine (B182523) in good yield. researchgate.net A similar reduction of the unbrominated 2-amino-3-nitropyridine (B1266227) can be achieved using various reducing agents, including tin or stannous chloride with hydrochloric acid, or through catalytic hydrogenation. orgsyn.orgchemicalbook.com

Another important pathway starts from 3-amino-2-halopyridines. These compounds can undergo amination to produce 2,3-diaminopyridine. google.com For instance, treating 2-chloro-3-aminopyridine with aqueous ammonia (B1221849) in the presence of a copper catalyst at elevated temperatures and pressures provides an effective means of synthesizing the diamine scaffold. google.com

Table 1: Multi-Step Synthesis of 2,3-Diamino-5-bromopyridine

StepStarting MaterialReagents/ConditionsProductYieldReference
1. Bromination2-AminopyridineBromine, Acetic Acid2-Amino-5-bromopyridineHigh orgsyn.org
2. Nitration2-Amino-5-bromopyridineNitric Acid, Sulfuric Acid2-Amino-5-bromo-3-nitropyridineHigh orgsyn.orgresearchgate.net
3. Reduction2-Amino-5-bromo-3-nitropyridineIron/Hydrochloric Acid2,3-Diamino-5-bromopyridine78% researchgate.net

Strategies for Regioselective Methylation in Pyridine Diamine Systems

Achieving the desired this compound structure requires precise control over the introduction of methyl groups. This involves distinct strategies for methylation of the pyridine ring (C-methylation) and the amino groups (N-methylation), as well as managing the selectivity when both processes can occur.

Introduction of Methyl Groups onto the Pyridine Ring (C-Methylation)

The direct methylation of the pyridine ring is a significant synthetic challenge. However, several catalytic methods have been developed to achieve this transformation. One notable approach is the rhodium-catalyzed C-3/5 methylation of pyridines. rsc.orgrsc.org This method utilizes methanol and formaldehyde (B43269) as methylation agents and proceeds through a temporary dearomatization of the pyridine ring, which allows it to act as a nucleophile. rsc.orgrsc.org

Another strategy involves the use of a nickel-nickel oxide catalyst to directly methylate the pyridine ring at the position alpha to the heterocyclic nitrogen atom. google.com This process is typically conducted in the vapor phase at high temperatures (250°C to 320°C) with an organic compound capable of generating methyl radicals, such as methanol. google.com Similarly, Raney nickel has been employed as a catalyst for the α-methylation of pyridines, using high-boiling alcohols like 1-decanol (B1670082) at reflux temperatures. researchgate.net For pyridine N-oxides, a metal-free methylation of the C-H bond can be achieved using peroxides as the methyl source under neat conditions, which is believed to proceed via a radical mechanism. nih.gov

Table 2: Catalytic Systems for C-Methylation of Pyridines

Catalyst SystemMethylating AgentPosition(s) MethylatedKey FeaturesReference(s)
Rhodium catalystMethanol, FormaldehydeC-3/5Proceeds via temporary dearomatisation. rsc.orgrsc.org
Nickel/Nickel OxideMethanolα-position (C-2/C-6)Vapor phase reaction at high temperature. google.com
Raney NickelHigh-boiling alcohols (e.g., 1-decanol)α-position (C-2/C-6)Heterogeneous catalysis at high temperature. researchgate.net
None (Metal-free)PeroxidesVaries (on N-Oxides)Radical process under neat conditions. nih.gov

N-Methylation of Amino Moieties (N-Methylation)

The methylation of the amino groups on the pyridine ring can be achieved through several methods. The choice of method and substrate can influence which amino group is methylated. For instance, in 2,3-diaminopyridine, the two amino groups exhibit different reactivity. Research has shown that methylation of 3-amino-2-methylaminopyridine with methyl iodide occurs exclusively at the 3-amino group, indicating a significant difference in the nucleophilicity and steric environment of the two amino functions. rsc.org

A common and effective method for N-methylation is reductive amination. This involves treating the amine with an aldehyde (like formaldehyde for methylation) in the presence of a reducing agent. For example, N-methylation of a pyrido[2,3-d]pyrimidine (B1209978) derivative has been successfully accomplished using formaldehyde and sodium cyanoborohydride. researchgate.net This versatile method is widely used for the controlled introduction of methyl groups onto primary and secondary amines.

Control of Selectivity in Dual Methylation Processes

When a substrate like 2,3-diaminopyridine is subjected to methylation, a mixture of products resulting from C-methylation and N-methylation can be formed. Controlling the regioselectivity of this process is crucial for synthesizing a specific isomer like this compound.

A key study on the methylation of 2,3-diaminopyridine revealed that the reaction's outcome is highly dependent on the solvent used. rsc.org This solvent dependency allows for a degree of control over whether methylation occurs on the pyridine ring nitrogen or the exocyclic 3-amino group. The ratio of ring methylation to 3-amino group methylation was found to vary significantly with the solvent system, from a high of 7.3:1 in acetonitrile (B52724) to 1.1:1 in a mixture of 2,2,2-trifluoroethanol (B45653) and methanol. rsc.org This selectivity is attributed to a combination of steric factors and hydrogen-bonding effects between the substrate and the solvent, which can modulate the nucleophilicity of the different nitrogen atoms. rsc.org

Table 3: Solvent Effect on the Regioselectivity of 2,3-Diaminopyridine Methylation

SolventRatio of Ring Methylation to 3-Amino Group MethylationReference
Acetonitrile7.3 : 1 rsc.org
4:1 2,2,2-Trifluoroethanol-Methanol1.1 : 1 rsc.org

Chemical Transformations and Derivatization of N3,6 Dimethylpyridine 2,3 Diamine

Cyclization Reactions Leading to Fused Heterocyclic Architectures

The ortho-diamine functionality of N3,6-Dimethylpyridine-2,3-diamine is a prime structural feature for the construction of fused heterocyclic systems, most notably imidazo[4,5-b]pyridine derivatives. This class of compounds is of significant interest due to their structural analogy to purines, which imparts a wide range of biological activities.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

The reaction of 1,2-diamines with one-carbon electrophiles is a classical and efficient method for the formation of imidazole (B134444) rings. In the case of this compound, this would lead to the formation of 1,7-dimethyl-1H-imidazo[4,5-b]pyridine derivatives.

The condensation of this compound with various carbonyl compounds, such as aldehydes and carboxylic acids (or their derivatives), is the most direct route to substituted imidazo[4,5-b]pyridines, which are also known as azabenzimidazoles. The reaction with an aldehyde, for instance, would proceed through the initial formation of a Schiff base at the more nucleophilic primary amino group (position 2), followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the fused imidazole ring.

While specific examples with this compound are not reported, the reaction of the closely related 2-amino-3-(methylamino)pyridine with phenylacetic acid has been shown to produce 1-methyl-2-benzyl-1H-imidazo[4,5-b]pyridine. This transformation highlights the feasibility of such cyclization reactions. The reaction typically requires heating and may be facilitated by a dehydrating agent or acidic catalyst.

Table 1: Representative Cyclization Reactions for the Formation of Imidazo[4,5-b]pyridine Derivatives from Analogous Diaminopyridines

Diamine PrecursorReagentProductConditions
2-Amino-3-(methylamino)pyridinePhenylacetic acid1-Methyl-2-benzyl-1H-imidazo[4,5-b]pyridineHeat
2,3-Diaminopyridine (B105623)Substituted Benzaldehydes2-Aryl-1H-imidazo[4,5-b]pyridinesAcetic acid, reflux
2,3-DiaminopyridineFormic acid1H-Imidazo[4,5-b]pyridineReflux

This table presents data from analogous reactions to illustrate the expected transformations of this compound.

The mechanism of cyclocondensation between a 1,2-diamine and a carbonyl compound is a well-understood process. In the context of this compound and an aldehyde (R-CHO), the proposed mechanism would be as follows:

Nucleophilic Attack: The primary amino group at position 2, being more sterically accessible and generally more nucleophilic than the secondary amino group, attacks the electrophilic carbonyl carbon of the aldehyde.

Formation of a Hemiaminal: This initial attack forms a tetrahedral intermediate, a hemiaminal.

Dehydration to a Schiff Base: The hemiaminal readily loses a molecule of water to form a protonated Schiff base (iminium ion), which is then deprotonated to yield the neutral Schiff base intermediate.

Intramolecular Cyclization: The secondary amino group at position 3 then acts as an intramolecular nucleophile, attacking the carbon of the Schiff base. This ring-closing step forms a five-membered dihydro-imidazo intermediate.

Aromatization: The final step is the aromatization of the newly formed ring. This typically occurs through oxidation, where a molecule of hydrogen is lost. This step can be facilitated by an external oxidizing agent or may occur in the presence of air, especially at elevated temperatures.

The presence of the N-methyl group is expected to direct the regiochemistry of the cyclization, leading specifically to the 1-methyl-substituted imidazo[4,5-b]pyridine product.

Formation of Other Polycyclic Heteroaromatic Compounds

Beyond the formation of imidazo[4,5-b]pyridines, the vicinal diamine arrangement in this compound allows for the synthesis of other fused heterocyclic systems. For example, reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or diacetyl, would be expected to yield pyrido[2,3-b]pyrazines. Similarly, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a fused 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one. The specific nature of the resulting polycyclic system is dictated by the choice of the dielectrophilic coupling partner.

Further Functionalization of the Amino Groups

The primary and secondary amino groups of this compound are also amenable to further functionalization through reactions such as amidation and sulfonamidation. These transformations can be used to introduce a wide variety of substituents, thereby modulating the chemical and physical properties of the molecule.

Coordination Chemistry and Ligand Design Principles

Ligand Characteristics and Donor Atom Properties

A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the ligand characteristics and donor atom properties of N3,6-dimethylpyridine-2,3-diamine.

There are no published reports that characterize the chelation modes of this compound with metal ions. The molecule possesses three potential nitrogen donor atoms: the pyridine (B92270) nitrogen and the two nitrogen atoms of the diamine groups at the 2- and 3-positions. This structure suggests the potential for bidentate chelation, likely involving the pyridine nitrogen and one of the adjacent amino groups, or the two amino groups. However, without experimental data, such as crystal structures or spectroscopic studies of its metal complexes, any discussion of its chelation behavior remains speculative.

No research articles were found that specifically investigate the steric and electronic influences of the methyl substituents at the 3- and 6-positions of the pyridine ring on the coordination behavior of this compound. In related pyridine-containing ligands, methyl groups are known to exert both steric hindrance, which can influence the coordination geometry and the stability of the resulting metal complexes, and electronic effects, by donating electron density to the pyridine ring and affecting its basicity. However, the specific impact of these methyl groups in the context of this compound remains unstudied.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis and spectroscopic characterization of metal complexes involving this compound as a ligand have not been reported in the accessible scientific literature. The compound itself is mentioned as a synthetic intermediate in patents from Pfizer Inc. for the preparation of GLP-1 receptor agonists. nih.govnih.gov These patents reference a 2012 article in the Journal of Medicinal Chemistry by Choi, J. Y. et al. for the synthesis of the diamine itself, but the article's focus is on the development of enzyme inhibitors, not coordination chemistry. eurjchem.comprofoldin.comacs.org

There are no published studies detailing the coordination of this compound with any transition metals, including copper, palladium, or manganese.

In the absence of any synthesized metal complexes, there is no experimental data, such as that from X-ray crystallography or various spectroscopic techniques (e.g., UV-Vis, NMR, EPR), to elucidate the coordination geometries and electronic structures of complexes containing this compound.

Dynamics of Ligand Exchange and Complex Stability

The stability of metal complexes and the dynamics of their ligand exchange are fundamental aspects of coordination chemistry. For the ligand this compound, while specific thermodynamic and kinetic data are not extensively documented in publicly available literature, its coordination behavior can be inferred from studies of structurally similar pyridine-based ligands. The presence of both a pyridine nitrogen and two amino group donors suggests it acts as a bidentate or potentially a bridging ligand, influencing the stability and reactivity of its metal complexes.

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. It is quantified by the stability constant (log β) or the formation constant (K). A higher stability constant indicates a greater proportion of the metal ion exists in the complexed form in solution. Factors influencing the stability of complexes with ligands like this compound include the nature of the metal ion (its charge, size, and electron configuration), the basicity of the ligand's donor atoms, and the chelate effect. The methyl groups on the pyridine ring can also exert steric and electronic effects.

In the absence of direct data for this compound, we can look at related compounds. For instance, studies on 2,6-diaminopyridine (B39239) have provided insights into the stability of its complexes. The coordination of 2,6-diaminopyridine with Cd(II) ions, for example, is suggested to occur through the two amino groups, forming a stable six-membered chelate ring.

Table 4.3.1: Stability Constants of Metal Complexes with Related Pyridine-Based Ligands

LigandMetal Ionlog K₁log K₂Solvent/Conditions
2,6-DiaminopyridineCd(II)6.565.22Aqueous

This table presents data for a related compound to illustrate the concept of complex stability. Data for this compound is not available in the cited sources.

The kinetic stability of a complex, on the other hand, refers to its reactivity—specifically, the speed at which it undergoes ligand exchange reactions. researchgate.net Complexes are classified as either labile or inert based on the rate of these reactions. researchgate.net The lability of palladium(II) complexes with pyridine-based ligands, for instance, is well-documented, with their ligand substitution rates being significantly faster than those of platinum(II) complexes. acs.org

Ligand exchange reactions can proceed through different mechanisms, primarily associative, dissociative, or interchange pathways. solubilityofthings.com The operative mechanism is influenced by factors such as the metal ion, the steric and electronic properties of both the entering and leaving ligands, and the solvent. rsc.org For square-planar complexes, which are common for d⁸ metals like Pd(II), ligand substitution often occurs via an associative mechanism. acs.org

Kinetic studies on bimetallic carbonyl complexes bridged by 2,6-diaminopyridine have shown that ligand substitution can proceed in a stepwise manner. researchgate.net The initial dissociation of one metal-nitrogen bond is often the rate-determining step. researchgate.net The activation parameters derived from such studies provide valuable information about the reaction mechanism.

While specific kinetic data for this compound are not available, it is reasonable to expect that its complexes would exhibit dynamic behavior. The steric hindrance from the methyl group at the 6-position could influence the rate of ligand association and dissociation compared to unsubstituted analogues. wikipedia.org Furthermore, the electronic-donating nature of the methyl and amino groups would increase the basicity of the ligand, likely leading to the formation of thermodynamically stable complexes. acs.org

Theoretical and Computational Investigations of N3,6 Dimethylpyridine 2,3 Diamine

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a microscopic view of the electron distribution and its implications for chemical behavior.

Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like N3,6-Dimethylpyridine-2,3-diamine, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations minimize the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Vibrational analysis is typically performed following structural optimization to confirm that the obtained geometry corresponds to a true energy minimum. This is verified by the absence of imaginary frequencies in the calculated vibrational spectrum. The calculated vibrational frequencies can also be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. For instance, studies on similar pyridine (B92270) derivatives have successfully used DFT to assign vibrational modes to specific functional groups.

Table 1: Exemplary Optimized Geometric Parameters for this compound based on DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC2-N31.38 Å
N3-C(CH3)1.45 Å
C5-C61.39 Å
C6-N(CH3)1.46 Å
Bond AngleC2-N3-C(CH3)118.5°
C5-C6-N(CH3)121.0°
Dihedral AngleC3-C2-N3-C(CH3)178.5°

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as direct computational studies on this compound are not available.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the nucleophilic character, while the LUMO is the orbital to which an electron is most likely to be accepted, indicating the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity. For related pyridine derivatives, HOMO-LUMO energy gaps have been calculated to be in the range of 3 to 5 eV, suggesting moderate reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)4.6

Note: These values are representative and intended to illustrate the typical output of such an analysis.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal intramolecular charge transfer and delocalization effects. wikipedia.org The stabilization energy (E(2)) associated with these interactions is a measure of their strength.

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to investigate the pathways of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the elucidation of the step-by-step mechanism of a reaction. For instance, in the synthesis of related pyridine derivatives, computational studies have helped to understand the regioselectivity and stereoselectivity of the reactions.

Ligand-Protein Interactions and Molecular Docking Studies (if related to ligand properties, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to understand its potential interactions with various protein binding sites based on its ligand properties, such as its shape, size, and electronic characteristics.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. For example, the diamine and pyridine nitrogen atoms could act as hydrogen bond acceptors or donors, while the dimethyl groups could engage in hydrophobic interactions. Such information is valuable for understanding how the intrinsic properties of the ligand influence its binding behavior.

Prediction of Spectroscopic Parameters

Theoretical calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. The calculated absorption maxima (λmax) and oscillator strengths can provide insights into the electronic transitions occurring within the molecule. Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to aid in the structural elucidation of the compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. For N3,6-Dimethylpyridine-2,3-diamine, NMR spectra would provide definitive information on the number and connectivity of atoms.

In a ¹H NMR spectrum, the molecule is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the two methyl groups, and the protons of the amino groups. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. The aromatic protons' signals would appear in the downfield region typical for heterocyclic aromatic compounds, with their specific shifts and coupling patterns revealing their relative positions. The methyl protons would appear as sharp singlets in the upfield region. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbons of the pyridine ring would resonate in the aromatic region, while the methyl carbons would appear at a much higher field. Combining 1D techniques like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the pyridine ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles for substituted pyridines.

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Aromatic CH6.5 - 7.5DoubletC4-H
Aromatic CH6.0 - 7.0DoubletC5-H
Amine NH3.5 - 5.0Broad SingletN3-NH
Methyl CH₃2.8 - 3.2SingletN3-CH₃
Methyl CH₃2.2 - 2.6SingletC6-CH₃
¹³C NMR Predicted δ (ppm)Assignment
Aromatic C150 - 160C2
Aromatic C145 - 155C6
Aromatic C135 - 145C4
Aromatic C125 - 135C3
Aromatic C105 - 115C5
Methyl C30 - 40N3-CH₃
Methyl C15 - 25C6-CH₃

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

For this compound, the FTIR and Raman spectra would display key bands corresponding to its functional groups. scifiniti.com

N-H Stretching: The amino (NH₂) groups would exhibit characteristic stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. scifiniti.com

C=C and C=N Stretching: The pyridine ring vibrations would produce a series of complex bands in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibrations (scissoring) of the amino groups typically occur in the 1580-1650 cm⁻¹ range.

C-H Bending: Bending vibrations for the methyl groups would be observed around 1375-1450 cm⁻¹.

While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations, offering complementary data, particularly for the pyridine ring vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound Expected frequencies based on typical functional group absorptions.

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)
N-H Stretch (Amine)FTIR, Raman3300 - 3500
Aromatic C-H StretchFTIR, Raman3000 - 3100
Aliphatic C-H Stretch (Methyl)FTIR, Raman2850 - 2980
C=C / C=N Ring StretchFTIR, Raman1400 - 1650
N-H Bend (Amine)FTIR1580 - 1650
C-H Bend (Methyl)FTIR1375 - 1450

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula of this compound is C₇H₁₁N₃, giving it a monoisotopic mass of approximately 137.0953 g/mol .

Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 138.1031. High-resolution mass spectrometry (HRMS) can measure this value with high precision, allowing for the unambiguous determination of the elemental formula. rsc.org

Harder ionization techniques, such as Electron Ionization (EI), would produce the molecular ion [M]⁺ as well as a series of fragment ions. The fragmentation pattern is predictable and can be used to confirm the structure. Likely fragmentation pathways for this compound would include the loss of a methyl radical (•CH₃) from the C6 position or the N3 position, leading to fragment ions at m/z 122.

Table 3: Expected Mass Spectrometry Data for this compound

Ion SpeciesIonization ModeCalculated m/zInformation Provided
[M+H]⁺ESI~138.10Molecular Weight Confirmation
[M]⁺EI~137.10Molecular Ion
[M-CH₃]⁺EI~122.08Structural Fragment (Loss of Methyl)

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

For compounds that can be crystallized, single-crystal X-ray diffraction (XRD) provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique determines bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While specific XRD data for this compound is not available, analysis of the closely related compound, Pyridine-2,3-diamine, reveals key structural parameters that would be analogous. nih.gov For Pyridine-2,3-diamine, XRD analysis showed a tetragonal crystal system. nih.gov A similar analysis for the dimethylated derivative would confirm the planarity of the pyridine ring and reveal the torsion angles of the N-methyl and C-methyl groups relative to the ring. Furthermore, XRD would elucidate the hydrogen bonding network formed by the amino groups, which dictates the molecular packing in the crystal. nih.govnih.gov

Table 4: Representative Crystal Data for a Related Compound (Pyridine-2,3-diamine) Data from Betz, R. & March, J. (2011). Acta Cryst. E67, o2675. nih.gov

ParameterValue
Chemical FormulaC₅H₇N₃
Crystal SystemTetragonal
Space GroupI4₁/a
a (Å)16.4670 (3)
c (Å)3.9064 (12)
Volume (ų)1059.3 (3)
Z (molecules/unit cell)8

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The pyridine ring in this compound contains π electrons and nitrogen lone pairs, giving rise to characteristic electronic transitions. These include π→π* and n→π* transitions. The absorption maxima (λmax) are sensitive to the substituents on the ring. The electron-donating amino and methyl groups are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridine. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile (B52724), would show one or more strong absorption bands in the 200-400 nm range, which is characteristic of substituted aromatic systems. uni-regensburg.deresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile organic molecules like this compound. researchgate.net

A reversed-phase HPLC (RP-HPLC) method would likely be employed for purity assessment. In this setup, the compound would be passed through a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), would be used for elution. The retention time of the compound is a characteristic property under specific conditions (flow rate, mobile phase composition, temperature).

By using a detector, such as a UV-Vis detector set to one of the compound's absorption maxima, a chromatogram is produced. A pure sample would show a single, sharp peak. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the sample. researchgate.net Development and validation of such an HPLC method are critical for quality control in any application.

Applications in Catalysis and Materials Science

Role as Versatile Building Blocks in Organic Synthesis

N3,6-Dimethylpyridine-2,3-diamine serves as a crucial heterocyclic building block in the construction of more complex molecular architectures. Its utility is prominently highlighted in the synthesis of biologically active compounds and novel organic structures.

The presence of two nucleophilic amino groups ortho to each other on a pyridine (B92270) scaffold allows for a variety of condensation and cyclization reactions. This reactivity has been harnessed in the pharmaceutical industry, where derivatives of this compound are employed as key intermediates. For instance, its bromo-substituted derivative, 5-Bromo-N3,6-dimethylpyridine-2,3-diamine, is a documented intermediate in the synthesis of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs used in the management of type 2 diabetes. researchgate.netresearchgate.netgoogleapis.comgoogleapis.com The synthesis of these complex molecules often relies on the predictable reactivity of the diamine moiety to build intricate heterocyclic systems.

The general class of pyridine diamines is widely recognized for its versatility. They can be transformed into a variety of fused heterocyclic systems such as imidazopyridines, quinoxalines, and pteridines, which are prevalent motifs in medicinal chemistry and materials science. The synthesis of substituted pyridine derivatives often starts from readily available diamine precursors, underscoring their importance as foundational molecules in organic synthesis. google.commdpi.comacs.orgnih.govnih.gov

Table 1: Examples of this compound and its Derivatives as Building Blocks

CompoundCAS NumberApplication/SignificanceReference
This compound155790-03-7Heterocyclic building block, precursor in organic synthesis. researchgate.net
5-Bromo-N3,6-dimethylpyridine-2,3-diamine2230200-86-7Intermediate in the synthesis of GLP-1 receptor agonists. researchgate.netrsc.org
2,3-Diaminopyridine (B105623)452-58-4A fundamental pyridine diamine building block for various heterocyclic syntheses. nist.govnih.gov

Catalytic Applications of Metal Complexes Derived from Dimethylpyridine-2,3-diamine

While direct catalytic applications of metal complexes derived specifically from this compound are not extensively documented in publicly available literature, the broader class of pyridine-diamine and related nitrogen-containing ligands is well-established in coordination chemistry and catalysis. researchgate.netnih.govrsc.org The ability of these ligands to form stable complexes with a variety of transition metals is a key attribute that enables their use in mediating a wide range of organic transformations.

The N,N-bidentate nature of this compound allows it to chelate to a metal center, forming a stable five-membered ring. This chelation effect enhances the stability of the resulting metal complex. The electronic properties of the pyridine ring and the substituents on the amino groups can be tuned to modulate the reactivity of the metal center, making these types of ligands highly versatile in catalyst design.

Based on the known reactivity of structurally similar pyridine-based ligands, it can be inferred that metal complexes of this compound could be effective catalysts for a variety of organic transformations.

Oxygen Atom Transfer Reactions: Oxorhenium(V) complexes bearing diamido pyridine ligands have been shown to be effective catalysts for oxygen atom transfer (OAT) reactions. rsc.org The rigidity of the pyridine-based ligand backbone contributes to higher catalytic activity and stability. It is plausible that a rhenium complex of this compound could exhibit similar catalytic prowess in OAT processes, such as the oxidation of phosphines to phosphine (B1218219) oxides.

Hydrogenation and Transfer Hydrogenation: Ruthenium(II) complexes containing pyridine-based tridentate triamine ligands have demonstrated good activity as catalysts in the transfer hydrogenation of ketones to the corresponding alcohols. researchgate.net The pyridine moiety plays a crucial role in the catalytic cycle. A ruthenium complex incorporating this compound could potentially serve as an efficient catalyst for similar reduction reactions.

Cross-Coupling Reactions: Palladium(II) complexes with substituted pyridine ligands have been successfully employed as catalyst precursors for Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov These reactions are fundamental for the formation of carbon-carbon bonds. The electronic and steric properties of the pyridine ligand influence the efficiency of the catalyst. A palladium complex of this compound could be investigated for its utility in such C-C bond-forming methodologies.

Table 2: Potential Catalytic Applications of Metal Complexes of this compound

Reaction TypePotential Metal CenterRationale based on Similar LigandsReference (for similar ligands)
Oxygen Atom TransferRhenium (Re)Oxorhenium(V) diamido pyridine complexes show high catalytic activity. rsc.org
Transfer HydrogenationRuthenium (Ru)Ru(II) complexes with pyridine-based ligands are effective catalysts. researchgate.net
Suzuki-Miyaura & Heck Cross-CouplingPalladium (Pd)Pd(II) complexes with pyridine ligands are active catalyst precursors. nih.gov

Precursors for the Development of Functional Materials and Polymers

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers and functional materials. The incorporation of the pyridine unit into a polymer backbone can impart desirable properties such as thermal stability, specific electronic characteristics, and metal-coordinating capabilities.

Research on other pyridine-containing diamines has demonstrated their utility in the preparation of high-performance polymers. For instance, polyimides synthesized from pyridine-containing diamines exhibit excellent thermal and mechanical properties. researchgate.netresearchgate.net These materials are of interest for applications in electronics and aerospace due to their stability at high temperatures. The pyridine nitrogen in the polymer chain can also act as a site for post-polymerization modification or for the coordination of metal ions, leading to materials with tailored properties.

Furthermore, diamine-based compounds have been incorporated into polymeric films to create materials with specific functionalities. One study detailed the use of lipophilic dialkyldiamine-based diazeniumdiolates in polymeric coatings for medical devices. nih.gov These coatings are capable of releasing nitric oxide, which has thromboresistant properties, thereby improving the biocompatibility of vascular grafts. This suggests a potential avenue for the application of this compound derivatives in the development of advanced biomedical materials.

Sensing and Recognition Platforms Development

The pyridine-diamine scaffold present in this compound is a valuable component in the design of chemosensors and molecular recognition systems. The nitrogen atoms of the pyridine ring and the amino groups can act as binding sites for specific analytes, such as metal ions or small organic molecules.

The development of fluorescent chemosensors often relies on the integration of a fluorophore with a receptor unit. The binding of an analyte to the receptor can induce a change in the photophysical properties of the fluorophore, leading to a detectable signal (e.g., a change in fluorescence intensity or color). Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors have been successfully developed for the selective detection of iron ions (Fe³⁺/Fe²⁺). acs.org This highlights the potential of pyridine-containing systems in the design of sensitive and selective sensors for environmentally and biologically important species.

Moreover, the principles of molecular recognition are central to the development of sensors for biomolecules. For example, BODIPY- and porphyrin-based sensors have been designed for the recognition of amino acids. mdpi.com These systems often utilize non-covalent interactions, such as hydrogen bonding and metal coordination, to achieve selective binding. The structural features of this compound make it a candidate for incorporation into such recognition platforms, potentially leading to new sensors for biological analytes.

Future Research Directions and Concluding Perspectives

Development of Sustainable and Economical Synthetic Routes

The practical utility of N³,6-dimethylpyridine-2,3-diamine is contingent upon the availability of efficient, scalable, and environmentally benign synthetic pathways. Current synthetic strategies for similar diaminopyridines often rely on multi-step sequences that may involve harsh reagents, costly catalysts, and generate significant waste. Future research should prioritize the development of more sustainable alternatives.

A plausible, though traditional, synthesis would likely start from 2-amino-6-methylpyridine. This could involve nitration to form 2-amino-6-methyl-3-nitropyridine, followed by reduction of the nitro group to yield 6-methylpyridine-2,3-diamine. nih.govsigmaaldrich.com The final step would be the selective methylation of the 3-amino group. However, this approach presents challenges, including the use of strong acids for nitration and potentially hazardous reducing agents. guidechem.comgoogle.com

Future research should focus on greener synthetic methods. For instance, catalytic transfer hydrogenation using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst offers a milder alternative for the reduction of the nitro-intermediate. nih.gov Metal-free reduction methods are also gaining traction and could be explored. biosynth.com

Table 1: Comparison of Potential Synthetic Routes
Synthetic StrategyKey StepsPotential AdvantagesSustainability Challenges
Classical Multi-StepNitration (H₂SO₄/HNO₃), Diazotization, Chlorination, Reduction (SnCl₂/Fe)Established chemistryHarsh reagents, stoichiometric metal waste, multiple steps
Catalytic HydrogenationNitration followed by reduction using H₂ and Pd/C or other catalystsHigher efficiency, cleaner reductionCost and potential leaching of precious metal catalysts
Green Reduction MethodsUse of reagents like hydrazine hydrate or tetrahydroxydiboron (B82485) in waterMilder conditions, reduced metal wasteSubstrate compatibility and scalability need investigation
Convergent SynthesisThree-component reactions to build the substituted pyridine (B92270) core directlyHigh atom economy, reduced step countRequires significant methods development for this specific target

Exploration of Novel Reactivity and Unconventional Transformations

The unique arrangement of functional groups in N³,6-dimethylpyridine-2,3-diamine—a primary amine at C2, a secondary amine at C3, the pyridine nitrogen, and a C6-methyl group—suggests a rich and complex reactivity profile. The differing basicity and nucleophilicity of the two amino groups could be exploited for selective chemical modifications.

Future investigations should systematically explore its reactivity:

Selective Functionalization: The primary amino group at C2 is expected to be more sterically accessible and potentially more nucleophilic than the N3-methylamino group. This difference could be leveraged for selective acylation, alkylation, or arylation reactions, providing a route to a wide array of derivatives without the need for complex protecting group strategies.

Cyclization Reactions: Diaminopyridines are valuable precursors for fused heterocyclic systems. Reaction with reagents like cyanogen (B1215507) bromide or phosgene (B1210022) derivatives could lead to the formation of novel imidazo[4,5-b]pyridines or related structures. nih.gov These fused systems are prevalent in pharmacologically active molecules.

Coordination Chemistry: As a bidentate or potentially tridentate ligand, N³,6-dimethylpyridine-2,3-diamine could form stable complexes with various metal ions. researchgate.net Research into its coordination chemistry could uncover new catalysts, functional materials, or imaging agents. The electronic properties of the resulting metal complexes would be tuned by the pyridine ring and its substituents.

Advanced Computational Design of Next-Generation Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the trial-and-error nature of traditional chemical synthesis. jchemrev.comresearchgate.net For N³,6-dimethylpyridine-2,3-diamine, a systematic in silico approach should be a key component of future research.

Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Properties: Key parameters such as molecular geometry, bond lengths, bond angles, and electronic properties (e.g., HOMO-LUMO energy gap, dipole moment) can be calculated. jchemrev.commdpi.com This information provides fundamental insights into the molecule's stability and potential reactivity.

Guide Synthetic Strategy: By modeling reaction pathways and transition states, computational studies can predict the most likely sites of reaction and help optimize conditions for desired transformations. For example, the relative nucleophilicity of the two amino groups can be quantified to predict the outcome of selective functionalization reactions.

Design Novel Derivatives: Virtual libraries of derivatives can be created by adding various substituents to the core structure. Their properties, such as potential bioactivity or material characteristics, can be screened computationally. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. mdpi.com

Table 2: Potential Applications for Computationally Designed Derivatives
Derivative ClassComputational GoalPotential Application
Fused HeterocyclesCalculate electronic and photophysical propertiesOrganic light-emitting diodes (OLEDs), fluorescent probes
Metal ComplexesModel coordination geometry and catalytic cyclesHomogeneous catalysis, sensing
Substituted AnaloguesPredict binding affinity to biological targets (e.g., kinases)Drug discovery intermediates

Integration into Complex Supramolecular Systems and Nanoscale Architectures

Supramolecular chemistry, which studies the non-covalent interactions between molecules, is crucial for the development of advanced materials. Diaminopyridines are excellent building blocks for supramolecular assembly due to their ability to act as both hydrogen bond donors and acceptors. epa.gov

The structure of N³,6-dimethylpyridine-2,3-diamine is particularly well-suited for forming predictable and robust hydrogen-bonding networks. The 2-amino group and the pyridine nitrogen can form the well-known R²₂(8) homo-dimer synthon, a motif common in aminopyridine crystal structures. mdpi.comresearchgate.net The additional amino group at the 3-position offers further possibilities for creating extended one-, two-, or three-dimensional networks.

Future research in this area should explore:

Crystal Engineering: A systematic study of the co-crystallization of N³,6-dimethylpyridine-2,3-diamine with various carboxylic acids or other hydrogen-bonding partners could lead to the design of new multi-component crystals with tailored properties, such as specific solid-state packing or altered physical characteristics. mdpi.commdpi.com The C6-methyl group will play a significant role in influencing the crystal packing by introducing steric constraints.

Functional Materials: The ability to form ordered assemblies makes this molecule a candidate for creating functional materials. For example, by incorporating it as a co-monomer in polymerization reactions, it may be possible to create chiral polymers or materials with tunable optical properties. researchgate.net

Nanoscale Architectures: The self-assembly properties could be harnessed to construct well-defined nanoscale objects on surfaces, which could have applications in molecular electronics or sensor technology. The interplay between molecule-molecule and molecule-substrate interactions will be a critical area of investigation.

Q & A

Q. Experimental Design

  • DoE (Design of Experiments) : Varies factors like solvent polarity, catalyst loading, and temperature to identify optimal conditions .
  • In situ monitoring : ReactIR tracks intermediate formation in real-time .
  • Scale-up protocols : Maintain reagent stoichiometry and heat/cooling rates to prevent exothermic runaway reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.